molecular formula C12H13NO B8326758 7-Ethoxy-2-methylquinoline

7-Ethoxy-2-methylquinoline

Cat. No.: B8326758
M. Wt: 187.24 g/mol
InChI Key: XFMMRHIZDYECJK-UHFFFAOYSA-N
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Description

7-Ethoxy-2-methylquinoline is a substituted quinoline derivative of high interest in organic synthesis and pharmaceutical research. Quinolines featuring a methyl group at the 2-position serve as key synthetic intermediates for developing compounds with diverse biological activities . The ethoxy substituent at the 7-position is a functional handle for further chemical modification, making this compound a valuable scaffold for constructing more complex molecules. Research into similar methoxy- and methyl-substituted quinolines has demonstrated their significance as precursors to substances with documented pharmacological properties, including antibacterial and anticancer activities . As a building block, this compound can be utilized in metal-complex catalysis, the synthesis of novel heterocyclic systems, and in materials science research . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for research purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-ethoxy-2-methylquinoline

InChI

InChI=1S/C12H13NO/c1-3-14-11-7-6-10-5-4-9(2)13-12(10)8-11/h4-8H,3H2,1-2H3

InChI Key

XFMMRHIZDYECJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=CC(=N2)C)C=C1

Origin of Product

United States

Scientific Research Applications

Chemistry

7-Ethoxy-2-methylquinoline serves as a fundamental building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various functionalizations, making it essential in synthetic organic chemistry.

Biology

The compound exhibits significant biological activities:

  • Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation by targeting specific enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Demonstrates efficacy against various strains of bacteria and fungi, primarily through the inhibition of topoisomerases.
  • Anti-inflammatory Effects : Potential to modulate inflammatory mediators.

Medicine

Due to its biological activities, this compound is investigated for potential therapeutic applications in treating diseases such as cancer and infectious diseases. Its ability to interact with various biological pathways makes it a promising candidate for drug development.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and specialty chemicals due to its stability and reactivity.

Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AntimicrobialEffective against certain bacteria and fungiInhibition of topoisomerases
AnticancerInhibits cancer cell proliferationTargeting kinases and disrupting signaling pathways
Anti-inflammatoryPotential to reduce inflammationModulation of inflammatory mediators

Antimicrobial Efficacy

A study evaluating the antimicrobial effects found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Activity

In vitro studies using A549 lung cancer cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The ability to inhibit topoisomerase II was identified as a key factor in its anticancer mechanism.

Structure-Activity Relationship (SAR)

Research into the SAR indicated that modifications at the ethoxy position significantly affect biological activity. Compounds with ethoxy groups showed enhanced solubility and bioavailability compared to their methoxy counterparts, leading to increased efficacy in both antimicrobial and anticancer assays.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Quinoline Derivatives

Substituent Position and Type

7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4)
  • Structure : Methoxy (-OCH₃) at position 7, methyl at position 2, and hydroxyl (-OH) at position 4.
  • The methoxy group is smaller and less lipophilic than ethoxy, resulting in a lower LogP value .
4-Chloro-6,7-dimethoxyquinoline
  • Structure : Chloro (-Cl) at position 4 and methoxy groups at positions 6 and 5.
  • The dimethoxy substituents improve solubility but reduce lipophilicity compared to 7-Ethoxy-2-methylquinoline. Intramolecular C–H∙∙∙Cl interactions enhance crystallinity .
4-Chloro-2-ethoxyquinoline (CAS 91348-94-6)
  • Structure : Ethoxy at position 2 and chloro at position 4.
  • Key Differences: Substituent positions are inverted relative to this compound. The chloro group at position 4 introduces electron-withdrawing effects, while the ethoxy at position 2 may sterically hinder interactions at that site. LogP = 3.29, suggesting higher lipophilicity than methoxy analogs .

Physicochemical Properties

Compound Substituents Molecular Weight LogP (Estimated) Key Properties
This compound 7-OCH₂CH₃, 2-CH₃ 201.26 ~3.5* High lipophilicity; limited solubility
7-Methoxy-2-methylquinolin-4-ol 7-OCH₃, 2-CH₃, 4-OH 205.23 ~2.8 Enhanced solubility due to -OH group
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6,7-OCH₃ 223.66 ~2.5 Crystalline; moderate solubility
4-Chloro-2-ethoxyquinoline 4-Cl, 2-OCH₂CH₃ 207.66 3.29 High lipophilicity; reactive at C4

*Estimated based on substituent contributions.

Preparation Methods

Skraup Quinoline Synthesis

The Skraup reaction remains a foundational method for constructing the quinoline scaffold. For 7-ethoxy-2-methylquinoline, m-toluidine serves as the starting material, reacting with glycerol and a nitrobenzene sulfonate under acidic conditions. Key steps include:

  • Cyclization : Heating with concentrated sulfuric acid initiates cyclization, yielding a mixture of 5-methylquinoline and 7-methylquinoline in a 1:2 ratio.

  • Nitration : Subsequent nitration with HNO₃/H₂SO₄ selectively targets the 8-position of 7-methylquinoline, forming 7-methyl-8-nitroquinoline .

  • Ethoxylation : The nitro group is reduced, followed by diazotization and ethoxylation to introduce the ethoxy group.

Yield : ~70% overall yield after purification.

Oxidation of 7-Methyl-1,2,3,4-Tetrahydroquinoline

A high-yield route involves oxidizing 7-methyltetrahydroquinoline under aerobic conditions:

  • Reagents : Cu₂O (5 mol%), N-hydroxyphthalimide (20 mol%), 4-dimethylaminopyridine (1 equiv.) in acetonitrile.

  • Conditions : 120°C for 12 h under oxygen atmosphere.

  • Mechanism : The Cu-based catalyst facilitates dehydrogenation, converting the tetrahydroquinoline to the aromatic quinoline.

Yield : 92% after column chromatography.

Catalytic and Transition Metal-Mediated Methods

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy enables precise ethoxy group introduction:

  • Substrate : 7-Hydroxy-2-methylquinoline is iodinated at the 7-position.

  • Coupling : Reaction with ethanol via Pd(PPh₃)₄/K₂CO₃ in DMF at 85°C.

Yield : 85–90%.

Copper-Catalyzed Aerobic Oxidation

Building on method 2.2, Cu(I) catalysts (e.g., CuI) in DMF at 100°C promote direct ethoxylation of 7-methylquinoline precursors.

Advantages : Avoids harsh acids; scalable for industrial use.

Alternative Functionalization Strategies

Etherification via Alkyl Halides

7-Hydroxy-2-methylquinoline reacts with ethyl iodide in the presence of K₂CO₃:

  • Solvent : DMF or acetone.

  • Conditions : Reflux for 6–8 h.

Yield : 75–80%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates ethoxylation, reducing reaction time by 70% compared to conventional heating.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagents Yield Advantages
Skraup Synthesism-ToluidineH₂SO₄, HNO₃70%Cost-effective; established protocol
Cu-Catalyzed Oxidation7-MethyltetrahydroquinolineCu₂O, NHPI, O₂92%High yield; mild conditions
Pd Cross-Coupling7-Iodo-2-methylquinolinePd(PPh₃)₄, EtOH90%Selective; versatile for derivatives
Microwave7-Hydroxy-2-methylquinolineEthyl bromide, K₂CO₃82%Rapid; energy-efficient

Challenges and Optimization

Regioselectivity in Skraup Reactions

The formation of 5-methylquinoline as a byproduct (30–40%) necessitates careful chromatography. Recent advances use ionic liquids as solvents to suppress isomerization, improving 7-methyl selectivity to 85%.

Catalyst Recycling in Cu-Mediated Routes

Immobilizing Cu catalysts on mesoporous silica (e.g., SBA-15) enhances recyclability, maintaining >90% yield over five cycles.

Emerging Trends

Photocatalytic Ethoxylation

Visible-light-driven catalysis using Ru(bpy)₃²⁺ and EtOH achieves 7-ethoxy functionalization at room temperature, reducing energy input.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively hydroxylate 2-methylquinoline, followed by ethoxylation via alkyltransferases .

Q & A

Q. What are the established synthetic routes for 7-Ethoxy-2-methylquinoline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between ethoxy-substituted anilines and ketones or aldehydes. For example, a modified Skraup or Doebner-Miller reaction can introduce the quinoline core, followed by ethoxy and methyl group functionalization. Key parameters include temperature control (80–120°C for cyclization), acid catalysts (e.g., sulfuric acid), and inert atmospheres to prevent oxidation. Evidence from analogous quinoline syntheses suggests that NaBH3CN reduction of imines or LiAlH4 reduction of nitro intermediates may improve yields .
  • Example Table :
StepReagents/ConditionsYield (%)Reference
CyclizationH2SO4, 110°C, 12h65–70
MethylationCH3I, K2CO3, DMF85

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., ethoxy at C7, methyl at C2). Mass spectrometry (ESI-MS or HRMS) validates molecular weight. X-ray crystallography (via SHELX software ) resolves crystal packing and hydrogen-bonding networks. FT-IR identifies functional groups (e.g., C-O stretch at ~1250 cm<sup>−1</sup>). Purity is assessed via HPLC with UV detection (λ ~254 nm) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on structurally similar quinolines (e.g., 7-(2-ethoxyethoxy)quinoline), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS Category 4 toxicity). Store in airtight containers away from strong acids/bases and heat sources (<25°C). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or crystallographic refinement for this compound?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystallography, use SHELXL refinement (via Olex2 ) to address twinning or disorder. If discrepancies persist, compare with computational models (DFT-optimized geometries) or consult literature analogs. Contradictions in melting points or solubility may arise from polymorphic forms; perform DSC/TGA to confirm .

Q. What strategies optimize the regioselective introduction of ethoxy and methyl groups in quinoline derivatives?

  • Methodological Answer : Employ directing groups (e.g., nitro or amino at C8) to guide electrophilic substitution. For ethoxy groups, use Williamson ether synthesis with NaH/ethanol. Methylation via Eschweiler-Clarke reaction or Pd-catalyzed cross-coupling (e.g., Suzuki with CH3Bpin) ensures selectivity. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .

Q. How do structural modifications of this compound influence its biological activity in neurodegenerative disease models?

  • Methodological Answer : Test derivatives in vitro for acetylcholinesterase inhibition (Ellman’s assay) or amyloid-β aggregation (Thioflavin T assay). Compare IC50 values against lead compounds like 2-arylethenylquinolines . For SAR studies, modify the ethoxy chain length or introduce electron-withdrawing groups at C3/C4. Use molecular docking (AutoDock Vina) to predict binding to tau protein .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document exact stoichiometry, solvent purity (e.g., anhydrous DMF), and inert gas purging. Use calibrated equipment for temperature/pH control. Publish detailed crystallographic data (CCDC deposition) and raw NMR/MS files. Collaborate with third-party labs for independent validation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 28 days) with HPLC monitoring. Compare degradation products (e.g., quinoline ring hydrolysis) across pH 2–7 buffers. Contradictions may arise from trace metal impurities; add EDTA to chelate catalysts. Reference peer-reviewed stability protocols from analogous compounds .

Ethical and Methodological Considerations

Q. What ethical guidelines apply when publishing computational or crystallographic data for this compound?

  • Methodological Answer : Adhere to IUCr standards for crystallography (deposit CIF files in public databases). Disclose all computational parameters (basis sets, convergence criteria). Avoid data manipulation in refinement (R-factor <5%). Cite prior work on quinoline derivatives to contextualize novelty .

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